(2-Propyl-1,3-oxazol-5-yl)methanamine
Description
“(2-Propyl-1,3-oxazol-5-yl)methanamine” is a heterocyclic organic compound comprising a 1,3-oxazole core substituted with a propyl group at position 2 and a methanamine (-CH₂NH₂) moiety at position 5. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
(2-propyl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-7-9-5-6(4-8)10-7/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBLYPGPOKSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be carried out under mild conditions using reagents such as N,N-diethylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
(2-Propyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2-Propyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., propyl, phenyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. For example, the unsubstituted 1-(1,3-oxazol-5-yl)methanamine dihydrochloride exhibits high water solubility (>50 mg/mL), whereas alkylated analogs like the 2-ethyl-4-methyl derivative are typically formulated as hydrochlorides to improve solubility .
- Biological Activity: Sulfonamide and cyano substituents (e.g., in N-(4-cyano-2-phenyl-1,3-oxazol-5-yl) derivatives) correlate with anticancer activity but also increase cytotoxicity (IC₅₀ > 100 µM) .
Crystallographic and Conformational Analysis
- Ring Puckering: Oxazole rings exhibit non-planar puckering, quantified using Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $). Substituents like propyl may induce steric strain, altering ring conformation compared to smaller analogs .
- Validation : Programs like SHELXL and ORTEP-3 are widely used for structural refinement and visualization, ensuring accurate bond-length and angle measurements .
Solubility and Stability
- Solubility : Methanamine derivatives show temperature-dependent solubility in polar solvents like N,N-dimethylformamide (DMF) and pyridine. For instance, methylamine solubility in DMF at 298 K is ~0.2 mole fraction, but alkylated oxazoles likely exhibit lower values due to increased hydrophobicity .
- Stability : Hydrochloride salts (e.g., TRC-B440805-1G) are preferred for long-term storage, as free bases may degrade under ambient conditions .
Biological Activity
(2-Propyl-1,3-oxazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The propyl group contributes to its unique properties and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.
Antimicrobial Activity
Research indicates that compounds with oxazole rings exhibit antimicrobial properties. For example, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected based on the properties of similar compounds.
Anticancer Potential
Oxazole derivatives have been explored for their anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| HUP-55 | PREP Inhibitor | 5 |
| 3g | HT29 Cell Line | 58.4 |
| 5-FU | Reference Drug | 381.2 |
The table summarizes some key findings related to the activity of oxazole derivatives against cancer cell lines.
Case Studies
- Prolyl Oligopeptidase Modulation : A study highlighted the effectiveness of nonpeptidic oxazole-based ligands in modulating prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases. These ligands reduced α-synuclein dimerization and enhanced protein phosphatase activity, demonstrating potential therapeutic applications in Parkinson’s disease models .
- Cytotoxicity Against Cancer Cells : In a comparative study involving several oxazolo[5,4-d]pyrimidine derivatives, one compound exhibited a CC50 value significantly lower than traditional chemotherapeutics like cisplatin and 5-fluorouracil while maintaining lower toxicity towards normal cells . This suggests that this compound may have similar potential if further studied.
Safety and Toxicology
Safety assessments indicate that compounds containing oxazole rings may pose risks such as skin irritation or eye irritation . Comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
